molecular formula C9H5NO4 B1224882 3-nitrocoumarin CAS No. 28448-04-6

3-nitrocoumarin

Cat. No.: B1224882
CAS No.: 28448-04-6
M. Wt: 191.14 g/mol
InChI Key: YTCVPEZECJYZRK-UHFFFAOYSA-N
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Description

3-Nitrocoumarin is a derivative of coumarin, characterized by the presence of a nitro group at the third position of the coumarin ring. Coumarins are a class of organic compounds with a benzene ring fused to a pyrone ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrocoumarin can be synthesized via nitrative cyclization of aryl alkynoates using tert-butyl nitrite as the sole reagent. This method involves a radical-triggered cyclization and nitration process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the nitration of coumarin derivatives under controlled conditions. The process may include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrocoumarin undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Catalysts like Lewis acids or bases.

Major Products:

    Reduction: 3-Aminocoumarin.

    Substitution: Various substituted coumarin derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

3-Nitrocoumarin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-nitrocoumarin involves its interaction with specific molecular targets. For example, as a phospholipase C-γ inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. This inhibition affects various cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    4-Nitrocoumarin: Similar structure but with the nitro group at the fourth position.

    3-Aminocoumarin: The nitro group is reduced to an amino group.

    6-Nitrocoumarin: Nitro group at the sixth position.

Uniqueness: 3-Nitrocoumarin is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitrocoumarins, it exhibits distinct inhibitory effects on phospholipase C-γ and has unique applications in fluorescent dye development .

Properties

IUPAC Name

3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCVPEZECJYZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384106
Record name 3-nitrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28448-04-6
Record name 3-nitrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Nitrocoumarin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT6T82NTW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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